![molecular formula C16H15BrN2O3 B3867906 N'-(2-bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide](/img/structure/B3867906.png)
N'-(2-bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide
Overview
Description
N'-(2-bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is also known as BMH and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BMH is not fully understood. However, studies have suggested that BMH may exert its biological activities by inhibiting enzymes involved in cancer cell proliferation and inflammation. BMH has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
BMH has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BMH can inhibit cell proliferation, induce apoptosis, and reduce the production of inflammatory cytokines. Additionally, BMH has been shown to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
BMH has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, BMH has demonstrated potent biological activities, making it a promising candidate for further research. However, one limitation of BMH is its low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for BMH research. One area of interest is the development of BMH-based drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BMH and its potential applications in other disease states. Furthermore, the synthesis of BMH derivatives may lead to the discovery of compounds with improved biological activities and bioavailability.
Scientific Research Applications
BMH has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In vitro studies have shown that BMH can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. BMH has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, BMH has demonstrated antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-13-5-3-11(4-6-13)16(20)19-18-10-12-9-14(22-2)7-8-15(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKONFBYVJKVHGD-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-4-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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